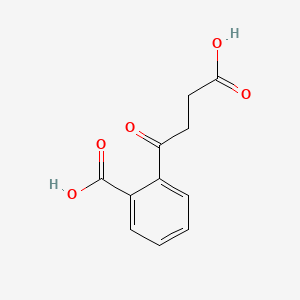

2-Succinylbenzoate

Overview

Description

Synthesis Analysis

The synthesis of 2-succinylbenzoate involves enzymatic reactions, notably catalyzed by o-succinylbenzoate synthase (OSBS). OSBS from Escherichia coli, for instance, catalyzes an exergonic dehydration reaction in the menaquinone biosynthetic pathway, converting 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to o-succinylbenzoate. This process involves a key Mg2+ complex and is highly specific to the enzyme's active site configuration (Klenchin et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound and its complexes has been elucidated through X-ray crystallography, revealing a two-domain fold similar across the enolase superfamily. The active site, where Mg2+ and OSB bind, highlights the enzyme's specificity and the interactions crucial for catalysis. This structural insight underpins the understanding of enzymatic mechanisms at play and the specificity towards substrates and cofactors involved in this compound synthesis (Thompson et al., 2000).

Chemical Reactions and Properties

This compound is involved in a variety of chemical reactions, primarily as an intermediate in biosynthetic pathways. The compound participates in dehydration reactions, conversion to coenzyme A esters, and further transformation into significant biological molecules like menaquinone. The enzyme OSBS plays a pivotal role in these processes, with its activity being highly specific to the substrates and the reaction conditions (Heide et al., 1982).

Physical Properties Analysis

While specific studies detailing the physical properties of this compound were not identified in the provided literature, it can be inferred from related compounds and enzymatic studies that its solubility, stability, and reactivity are significant for its role in biological pathways. These properties would be influenced by the compound's molecular structure, particularly the carboxylate groups and the benzene ring, which are key functional groups involved in its biochemical transformations.

Chemical Properties Analysis

This compound's chemical properties, particularly its reactivity as a substrate for enzymatic reactions, underscore its biological significance. Its role in menaquinone biosynthesis involves conversions that highlight its chemical versatility, including esterification and interactions with coenzymes. The specificity of these reactions, as shown by the enzyme's broad specificity for substrates and cofactors, indicates a complex chemical behavior tailored to its biological functions (Sieweke & Leistner, 1991).

Scientific Research Applications

Biosynthesis in Bacterial Systems : 2-Succinylbenzoate is a significant intermediate in the biosynthesis of menaquinones in bacteria. Studies have explored its formation and conversion, elucidating the roles of specific enzymes and gene mutations in Escherichia coli and other bacteria (Meganathan & Bentley, 1981), (Sharma, Meganathan, & Hudspeth, 1993).

Enzymatic Activation and Synthesis : Research has focused on the enzymatic synthesis and metabolism of the coenzyme A ester of this compound, including its stability and conversion to other compounds in the menaquinone biosynthesis pathway (Heide, Arendt, & Leistner, 1982).

Role in Vitamin K2 Biosynthesis : The conversion of this compound to menaquinones (vitamin K2) has been extensively studied, including the identification of intermediates and the enzymes involved (Dansette & Azerad, 1970), (Meganathan & Bentley, 1979).

Studies on Enzymatic Activities : Investigations into the activities of enzymes like o-succinylbenzoate synthase (OSBS) from various sources, including Escherichia coli and Amycolatopsis, have provided insights into the evolution of enzymatic functions in the menaquinone pathway (Klenchin et al., 2003), (Taylor Ringia et al., 2004).

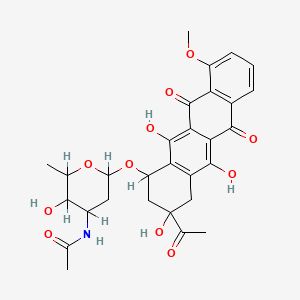

Applications in Plant Biosynthesis : Studies on plant cell cultures, such as Galium mollugo, have demonstrated the role of this compound in the biosynthesis of anthraquinones, contributing to the understanding of plant secondary metabolism (Inoue et al., 1984).

Mechanism of Action

Target of Action

The primary targets of 2-Succinylbenzoate are enzymes involved in the biosynthesis of menaquinone, also known as Vitamin K2 . These include:

These enzymes play a crucial role in the conversion of chorismate to 1-4-dihydroxy-2-naphthone (DHNA), a key step in the menaquinone biosynthetic pathway .

Mode of Action

This compound interacts with its target enzymes to facilitate the biosynthesis of menaquinone . Specifically, O-succinylbenzoate synthase catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form this compound .

Biochemical Pathways

This compound is involved in the menaquinone biosynthetic pathway . This pathway is used by bacteria to synthesize menaquinone, also known as Vitamin K2 . The conversion of chorismate to DHNA is a central part of this pathway .

Future Directions

: Wang, X., Hu, H., Wu, Z., Fan, H., Wang, G., Chai, T., & Wang, H. (2021). Tissue-specific transcriptome analyses reveal candidate genes for stilbene, flavonoid, and anthraquinone biosynthesis in the medicinal plant Polygonum cuspidatum. BMC Genomics, 22(1), 353. Read more : ChemSpider: o-Succinylbenzoate : Molecular Modeling and Docking Studies of O-Succinylbenzoate Synthase

properties

IUPAC Name |

2-(3-carboxypropanoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVWQNVQRXFZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181839 | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27415-09-4 | |

| Record name | 2-Carboxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Succinylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Succinylbenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-SUCCINYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

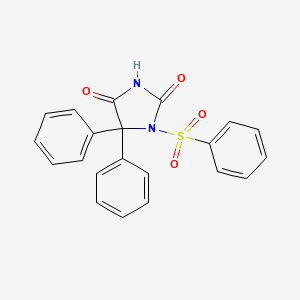

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol](/img/structure/B1199875.png)